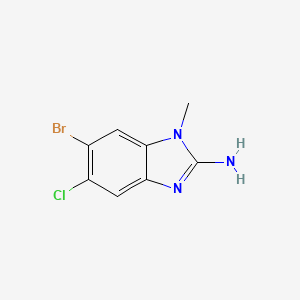![molecular formula C8H4ClNO2 B13462690 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4ClNO2 It is a heterocyclic compound containing both furan and pyridine rings, which are fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Chlorofuro[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The furan and pyridine rings may also contribute to binding interactions through π-π stacking or hydrogen bonding.
相似化合物的比较
Similar Compounds
- 5-Bromofuro[2,3-c]pyridine-2-carbaldehyde
- 5-Methylfuro[2,3-c]pyridine-2-carbaldehyde
- 5-Fluorofuro[2,3-c]pyridine-2-carbaldehyde
Uniqueness
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, providing a versatile handle for further functionalization. Additionally, the combination of furan and pyridine rings imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
属性
分子式 |
C8H4ClNO2 |
|---|---|
分子量 |
181.57 g/mol |
IUPAC 名称 |
5-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-2-5-1-6(4-11)12-7(5)3-10-8/h1-4H |
InChI 键 |
DCTCRCCQDMMJTD-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(OC2=CN=C1Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
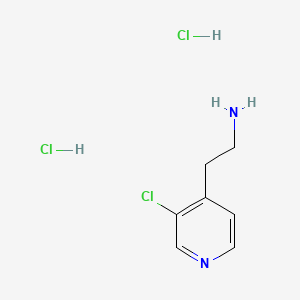
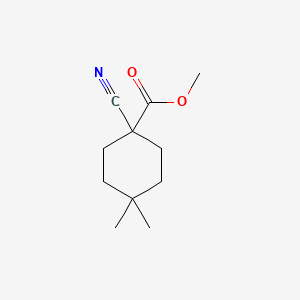
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
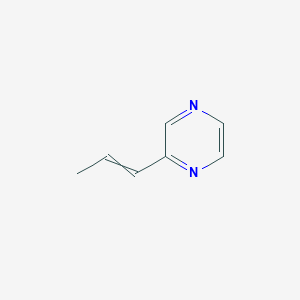
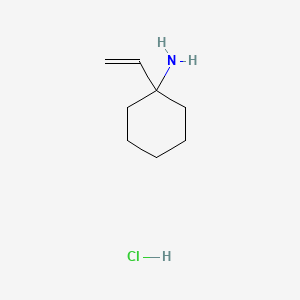
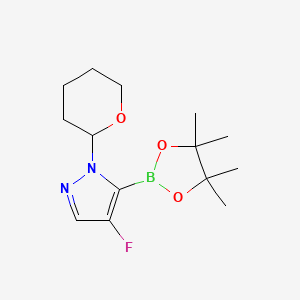


![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
